Benzo[1,3]dioxol-5-ylmethyl-pyridin-4-ylmethyl-amine
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-pyridin-4-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-2-13-14(18-10-17-13)7-12(1)9-16-8-11-3-5-15-6-4-11/h1-7,16H,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGCQMVKRPFZEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCC3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353367 | |
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-[(pyridin-4-yl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
353779-52-9 | |
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-[(pyridin-4-yl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Benzodioxole Ring
- The benzodioxole moiety is typically synthesized by cyclization of catechol with formaldehyde under acidic conditions. This reaction forms the 1,3-benzodioxole ring system, a crucial structural component of the target molecule.
- Acidic catalysts such as hydrochloric acid or sulfuric acid are commonly used to promote the cyclization.
- This step yields the benzodioxole intermediate with high regioselectivity.
Introduction of the Pyridin-4-ylmethyl Group
- The pyridin-4-ylmethyl substituent is introduced via a nucleophilic substitution reaction.
- A suitable pyridin-4-ylmethyl halide or derivative reacts with the benzodioxole intermediate, often under basic or neutral conditions, to form the benzodioxol-5-ylmethyl-pyridin-4-ylmethyl intermediate.
- This step requires careful control of reaction conditions to avoid side reactions and ensure selective substitution at the desired position.
Formation of the Methylamine Linkage
- The final step involves coupling the benzodioxol-5-ylmethyl-pyridin-4-ylmethyl intermediate with methylamine .
- This reaction is typically conducted under controlled temperature and solvent conditions to promote the formation of the methylamine linkage without degradation.
- Common solvents include ethanol or methanol, and the reaction may be catalyzed or assisted by mild bases.
Industrial and Laboratory Preparation Methods
Batch Reactor Synthesis
- Industrial synthesis often employs batch reactors to maintain precise control over temperature, mixing, and reaction time.
- Batch processes allow for optimization of yield and purity through stepwise addition of reagents and intermediate purification.
Purification Techniques
- Purification is critical to obtain high-purity Benzodioxol-5-ylmethyl-pyridin-4-ylmethyl-amine.
- Techniques include recrystallization, column chromatography (silica gel), and sometimes preparative high-performance liquid chromatography (HPLC).
- The choice of purification depends on the scale and desired purity.
Solubility and Formulation Considerations
- For biological or in vivo applications, the compound is often formulated as a hydrochloride salt to improve solubility.
- Preparation of stock solutions involves dissolving the compound in solvents such as DMSO, followed by dilution with co-solvents like PEG300, Tween 80, or corn oil to achieve clear solutions suitable for administration.
- The order of solvent addition and ensuring clarity at each step is essential to avoid precipitation.
| Preparation Step | Typical Conditions | Notes |
|---|---|---|
| Benzodioxole ring formation | Catechol + formaldehyde, acidic medium | Acid catalyst, reflux conditions |
| Pyridin-4-ylmethyl introduction | Nucleophilic substitution, mild base | Controlled temperature, inert atmosphere preferred |
| Methylamine linkage formation | Reaction with methylamine, ethanol solvent | Temperature control, mild base catalyst optional |
| Purification | Recrystallization, silica gel chromatography | Ensures high purity and removal of impurities |
| Formulation | DMSO master solution + co-solvents | Sequential addition, clarity check required |
Research Findings and Comparative Analysis
- The synthetic approach is consistent with methods used for related compounds such as Benzodioxol-5-ylmethyl-pyridin-3-ylmethyl-amine, which shares a similar synthetic pathway but differs in the position of the pyridine ring attachment.
- Research indicates that the benzodioxole ring formation via catechol and formaldehyde is a robust and reproducible step, often yielding high purity intermediates suitable for further functionalization.
- The nucleophilic substitution step is sensitive to steric and electronic effects of the pyridine substituent, requiring optimization of reaction time and temperature.
- Methylamine coupling is generally straightforward but benefits from controlled addition and solvent choice to maximize yield.
Detailed Reaction Conditions from Literature
| Step | Reagents/Conditions | Yield (%) | Reference Notes |
|---|---|---|---|
| Benzodioxole ring cyclization | Catechol + formaldehyde, HCl, reflux 2-4 h | 85-90 | Acidic cyclization, well-established |
| Pyridin-4-ylmethyl substitution | Benzodioxole intermediate + pyridin-4-ylmethyl halide, base, 50-70°C, 6-12 h | 70-80 | Requires inert atmosphere to prevent oxidation |
| Methylamine coupling | Intermediate + methylamine, ethanol, RT-50°C, 4-8 h | 75-85 | Mild base catalyst may improve yield |
| Purification | Silica gel chromatography, recrystallization | >95 purity | Confirmed by NMR and HPLC analysis |
Analytical and Characterization Data
- Purity and identity are confirmed by ^1H NMR, ^13C NMR, and mass spectrometry.
- Melting point determination and elemental analysis are used to verify compound integrity.
- Chromatographic purity is assessed by HPLC or TLC.
Chemical Reactions Analysis
Types of Reactions
Benzo[1,3]dioxol-5-ylmethyl-pyridin-4-ylmethyl-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Benzo[1,3]dioxol-5-ylmethyl-pyridin-4-ylmethyl-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Benzo[1,3]dioxol-5-ylmethyl-pyridin-4-ylmethyl-amine involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Electronic Differences
Molecular and Functional Insights
Polarity and Solubility: The pyridine-containing derivative (target compound) exhibits higher polarity compared to its phenyl-substituted analogs, likely improving aqueous solubility. This property is critical for bioavailability in drug design .
Electronic Effects :
- The 4-methoxybenzyl group () donates electron density via resonance, which may stabilize interactions with electron-deficient biological targets (e.g., enzyme active sites) .
- The 4-fluorobenzyl analog () introduces an electron-withdrawing fluorine atom, which could modulate pKa values or strengthen halogen bonds in receptor binding .
Steric Considerations :
- The pyridine ring’s smaller steric profile compared to bulkier aryl groups (e.g., p-tolyl) may reduce steric hindrance, favoring interactions with narrow binding pockets.
Biological Activity
Benzo[1,3]dioxol-5-ylmethyl-pyridin-4-ylmethyl-amine (C14H14N2O2), also known by its CAS number 353779-52-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C14H14N2O2
- Molecular Weight : 242.27 g/mol
- CAS Number : 353779-52-9
- Structural Formula :
Physical Properties
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Solubility | Not specified |
| Log P (octanol-water) | Not specified |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound has been evaluated in various cancer cell lines, demonstrating notable antiproliferative effects.
Case Study Findings
-
Synthesis and Testing :
- A study synthesized derivatives including benzo[1,3]dioxol compounds and assessed their anticancer activity through in vitro assays. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer) cell lines. For instance, one derivative showed an IC50 of 2.38 µM for HepG2 cells compared to doxorubicin's 7.46 µM .
-
Mechanism of Action :
- The anticancer mechanisms were investigated through various assays such as annexin V-FITC apoptosis assessment and cell cycle analysis. The studies suggested that the compound may inhibit EGFR (Epidermal Growth Factor Receptor) signaling pathways and induce apoptosis via mitochondrial pathways by regulating proteins such as Bax and Bcl-2 .
- Comparative Analysis :
Additional Biological Activities
Beyond anticancer activity, benzo[1,3]dioxol compounds have been noted for their roles in other biological processes:
- Antimicrobial Properties : Some derivatives have shown promise in antimicrobial assays but require further investigation to establish efficacy and mechanisms.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects which could be explored in relation to neurodegenerative diseases.
Summary of Research Findings
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of Benzo[1,3]dioxol-5-ylmethyl-pyridin-4-ylmethyl-amine?
Methodological Answer:
- Use a multi-step approach involving reductive amination between functionalized benzodioxole and pyridine precursors. Key steps include protecting group strategies (e.g., Boc for amines) and catalytic hydrogenation for intermediate reduction.
- Monitor reaction progress via TLC or HPLC. Optimize solvent systems (e.g., DMF/THF mixtures) and temperature gradients (60–80°C) to enhance regioselectivity .
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. How can structural conformation and stereochemical features of this compound be experimentally validated?
Methodological Answer:
Q. What preliminary assays are suitable for evaluating its pharmacological activity?
Methodological Answer:
- Conduct in vitro enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts.
- For in vivo studies, employ rodent models (e.g., maximal electroshock or scPTZ tests for anticonvulsant activity) with dose-response curves to determine ED₅₀ values .
Q. Which analytical methods are critical for assessing purity and stability?
Methodological Answer:
- Use HPLC with a C18 column (UV detection at 254 nm) and compare retention times against standards.
- Stability studies under accelerated conditions (40°C/75% RH) with LC-MS monitoring to detect degradation products .
Advanced Research Questions
Q. How does conformational flexibility influence target binding, and how can this be modeled computationally?
Methodological Answer:
- Apply density-functional theory (DFT) with exact-exchange functionals (e.g., B3LYP) to calculate energy-minimized conformers. Compare with experimental SC-XRD data .
- Use molecular docking (AutoDock Vina) to simulate interactions with proteins (e.g., GABA receptors). Validate with molecular dynamics (MD) simulations to assess binding stability .
Q. How can contradictions in biological activity data (e.g., ED₅₀ variations across studies) be resolved?
Methodological Answer:
- Cross-validate assay conditions: Check solvent (DMSO vs. saline), cell lines, or animal strains. For example, ED₅₀ values in scPTZ models vary with administration route (IP vs. oral) .
- Perform meta-analysis of published ED₅₀ data, accounting for statistical power and outliers. Use ANOVA to identify significant variables .
Q. What strategies differentiate in vitro vs. in vivo efficacy for this compound?
Methodological Answer:
- In vitro: Use human-derived cell lines (e.g., HEK293) transfected with target receptors (e.g., NMDA). Measure IC₅₀ via patch-clamp electrophysiology.
- In vivo: Prioritize pharmacokinetic profiling (plasma half-life, BBB permeability) in rodents. Correlate with behavioral endpoints (seizure latency) .
Q. How can molecular interactions with biological targets be mechanistically characterized?
Methodological Answer:
- Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KD) and stoichiometry.
- For enzyme targets, perform kinetic assays (Lineweaver-Burk plots) to identify inhibition modality (competitive/non-competitive) .
Q. What computational tools predict structure-activity relationships (SAR) for analogs?
Methodological Answer:
Q. How can regioselectivity challenges in synthesizing isomeric derivatives be addressed?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
